molecular formula C20H21NO2S2 B2993785 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 2034596-70-6

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2993785
CAS No.: 2034596-70-6
M. Wt: 371.51
InChI Key: RXBNBIDGQWVSHM-UHFFFAOYSA-N
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Description

N-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a synthetic amide derivative characterized by a bithiophene moiety linked via an ethyl chain to a propanamide backbone.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2S2/c1-23-17-5-2-15(3-6-17)4-9-20(22)21-12-10-18-7-8-19(25-18)16-11-13-24-14-16/h2-3,5-8,11,13-14H,4,9-10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBNBIDGQWVSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 2,3’-bithiophene moiety, followed by its functionalization to introduce the ethyl group. The next step involves the coupling of this intermediate with 3-(4-methoxyphenyl)propanamide under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Compound 8 : N-(2-{[2,3'-Bithiophene]-5-yl}ethyl)-3-(4-methanesulfonylphenyl)propanamide (CAS 2034547-72-1)

  • Key Difference : Methanesulfonyl (SO₂CH₃) vs. methoxy (OCH₃) on the phenyl ring.
  • This substitution increases molecular weight (419.6 vs. ~391.5 for the target compound, estimated) and may alter solubility and receptor binding .

Plant-Derived Amides () :

  • Example : Compound 4 (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide)
  • Key Difference : Hydroxy and methoxy substituents on phenyl rings vs. the target’s methoxy and bithiophene.
  • The absence of bithiophene in these natural amides suggests the target’s bithiophene may confer distinct electronic or steric effects .

Heterocyclic Modifications

Tetrazole-Containing Analogs () :

  • Example : N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-91-5)
  • Key Difference : Tetrazole ring replaces the bithiophene-ethyl chain.
  • Impact: Tetrazole acts as a carboxylic acid bioisostere, improving metabolic stability and bioavailability. The lower molecular weight (335.4 vs.

Pyrazole and Oxazolidinone Derivatives ():

  • Example : Compound 6 () ((S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-methoxyphenyl)propanamide)
  • Key Difference : Pyrazole and pyridinyl substituents vs. bithiophene.
  • The dichlorophenyl group adds hydrophobicity, contrasting with the bithiophene’s conjugated system. Melting points (e.g., 131–132°C for compound 6) suggest higher crystallinity compared to the target compound if similar backbone rigidity exists .

Alkyl Chain Variations ()

Compounds 5a–5d : N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)alkanamides

  • Key Difference: Variable alkyl chains (butyryl to heptanoyl) vs. the target’s methoxyphenyl-bithiophene.
  • Impact: Longer alkyl chains (e.g., 5d: heptanoyl) reduce melting points (143–144°C vs. 180–182°C for butyryl derivative 5a), indicating increased flexibility. The target’s rigid aromatic groups likely elevate its melting point and thermal stability .

Fluorinated Analogs ()

Example : N-(3-(5-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidine-3-yl)methyl)spiro[2.5]oct-5-ene-6-yl)-4-methoxyphenyl)-3,3,3-trifluoro-2-methoxy-2-phenylpropanamide ()

  • Key Difference: Fluorinated aryl groups and oxazolidinone rings vs. bithiophene.
  • Impact: Fluorine atoms enhance lipophilicity and metabolic resistance. The spiro and oxazolidinone moieties introduce conformational constraints, contrasting with the bithiophene’s planar structure .

Research Implications and Gaps

  • Structural Optimization : The bithiophene moiety in the target compound offers unique electronic properties but requires further study on its impact on bioactivity or material performance.
  • Biological Data : highlights the importance of methoxyphenyl groups in anti-inflammatory activity, suggesting the target compound warrants evaluation in similar assays.

Biological Activity

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following:

  • Molecular Formula: C20_{20}H21_{21}NO2_2S2_2
  • Molecular Weight: 371.5 g/mol
  • Functional Groups: Includes a bithiophene moiety, an ethyl linker, and a methoxy-substituted phenyl group.

This unique structure is crucial for its interaction with biological targets.

This compound's biological activity is primarily attributed to its ability to modulate specific molecular targets such as enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition: It can inhibit enzymes involved in various metabolic pathways, potentially affecting cancer cell proliferation and inflammation.
  • Receptor Modulation: The compound may interact with cellular receptors, altering signaling pathways that regulate cellular functions.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

  • Anticancer Activity: Preliminary studies suggest that the compound may inhibit the growth of cancer cells. For instance, it has been shown to reduce ATP levels in A549 lung cancer cells in a dose-dependent manner, indicating its potential as an anticancer agent .
  • Anti-inflammatory Effects: The compound's structure allows it to interact with inflammatory pathways, possibly reducing inflammation in various models.

In Vitro Studies

A study investigated the structure-activity relationship (SAR) of similar compounds and found that modifications to the methoxy group significantly influenced inhibitory activity against specific enzymes like MDH1 and MDH2. For example, compounds with electron-donating groups exhibited varying degrees of inhibition, with IC50_{50} values ranging from 0.94 to 6.18 μM .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerReduced ATP in A549 cells
Anti-inflammatoryPotential modulation of pathways
Enzyme InhibitionInhibition of MDH1/MDH2

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of Bithiophene Moiety: Utilizing coupling reactions such as Stille or Suzuki-Miyaura coupling.
  • Functionalization: Introducing the ethyl linker and coupling with 3-(4-methoxyphenyl)propanamide using reagents like EDCI and catalysts like DMAP.

On an industrial scale, optimizing these synthetic routes can enhance yield while minimizing environmental impact through greener chemistry practices.

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